molecular formula C11H12O3 B12464687 Ethyl 3-hydroxy-3-phenylprop-2-enoate CAS No. 1522-33-4

Ethyl 3-hydroxy-3-phenylprop-2-enoate

Cat. No.: B12464687
CAS No.: 1522-33-4
M. Wt: 192.21 g/mol
InChI Key: IFDOXVGTCZNIII-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-phenylprop-2-enoate is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with a hydroxy group and a phenyl ring at the 3-position. Its structure (Figure 1) allows for conjugation across the double bond, influencing reactivity and intermolecular interactions such as hydrogen bonding . This compound is synthesized via Claisen-like condensation reactions, where ethyl acetoacetate derivatives react with benzaldehyde analogs under basic conditions. Applications include its use as a precursor in pharmaceutical intermediates or agrochemicals due to its ability to undergo Michael additions or cyclization reactions.

Properties

CAS No.

1522-33-4

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl 3-hydroxy-3-phenylprop-2-enoate

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3

InChI Key

IFDOXVGTCZNIII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and precise control of temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-3-phenylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-phenylprop-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents/Functional Groups Backbone Structure Notable Properties
This compound 3-hydroxy, 3-phenyl α,β-unsaturated ester High polarity due to -OH; hydrogen bonding
Ethyl 3-oxo-3-phenyl-2-phenyldiazenylpropanoate 3-oxo, 2-phenyldiazenyl Saturated ester Azo group enables photoisomerization
Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate 2-cyano, 3-(trifluoromethoxy)phenyl α,β-unsaturated ester Electron-withdrawing groups enhance stability
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate 3-(2-chlorophenyl), 2-phenyl Saturated ester Chlorine increases lipophilicity
(2E)-3-(3-hydroxyphenyl)-2-propenoic acid 3-hydroxyphenyl, carboxylic acid α,β-unsaturated acid Higher acidity vs. ester analogs

Physicochemical Properties

  • Solubility: The hydroxy group in this compound enhances water solubility compared to chlorinated (e.g., ) or trifluoromethoxy-containing analogs (e.g., ).
  • Melting Points : Electron-withdrawing substituents (e.g., -CN, -CF₃O) increase melting points due to stronger dipole-dipole interactions .

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